1-[2-(methylsulfanyl)acetyl]imidazolidin-2-one
Description
1-[2-(Methylsulfanyl)acetyl]imidazolidin-2-one is a heterocyclic compound featuring a five-membered imidazolidin-2-one ring substituted at the 1-position with a 2-(methylsulfanyl)acetyl group.
Properties
IUPAC Name |
1-(2-methylsulfanylacetyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-11-4-5(9)8-3-2-7-6(8)10/h2-4H2,1H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZXSPIWQBRANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1852160-74-7 | |
| Record name | 1-[2-(methylsulfanyl)acetyl]imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[2-(methylsulfanyl)acetyl]imidazolidin-2-one can be achieved through several routes. One common method involves the reaction of 2-(methylsulfanyl)acetic acid with imidazolidin-2-one in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[2-(methylsulfanyl)acetyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the imidazolidin-2-one ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group yields alcohols.
Scientific Research Applications
1-[2-(methylsulfanyl)acetyl]imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(methylsulfanyl)acetyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s imidazolidin-2-one ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methylsulfanyl group may also play a role in its biological activity by affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Anti-Alzheimer’s Agents
- Compound 18c : 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)imidazolidin-2-one (Figure 1a) demonstrated potent acetylcholinesterase (AChE) inhibition, outperforming donepezil in preclinical models. The piperidinyl-methyl and trifluoromethylbenzyl groups enhance lipophilicity and binding affinity to AChE’s peripheral anionic site .
Antitumor Derivatives
- 1-Acetyl-4-(phenylsulfanyl)imidazolidin-2-one (Figure 1b): Exhibited antitumor activity in crystallographic and pharmacological studies. The phenylsulfanyl group enhances π-π stacking interactions with DNA or enzyme targets, a feature absent in the methylsulfanyl-acetyl variant .
- 1-Acetyl-5-methoxy-4-(phenylsulfanyl)imidazolidin-2-one: Substitution at the 5-position with methoxy improves solubility in polar solvents, suggesting that positional modifications on the imidazolidinone ring critically impact bioavailability .
Table 1: Key Structural and Functional Comparisons
Electronic and Solubility Effects
- Sulfur-Containing Groups: Methylsulfanyl (SCH₃) is less electron-withdrawing than sulfonyl (SO₂) groups (e.g., 1-methylsulfonyl-2-imidazolidinone), which may reduce reactivity toward nucleophiles but improve membrane permeability .
- Solubility : Imidazolidin-2-one derivatives with alkyl or methoxy substituents (e.g., 5-methoxy in ) show enhanced solubility in aprotic solvents, whereas aryl groups (e.g., phenylsulfanyl) favor organic phases .
Biological Activity
1-[2-(methylsulfanyl)acetyl]imidazolidin-2-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic potential and areas for future research.
- IUPAC Name: this compound
- CAS Number: 1852160-74-7
- Molecular Formula: C6H10N2OS
- Molecular Weight: 174.22 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structure facilitates binding to specific sites, potentially modulating their activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with imidazolidinone structures have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections .
Anti-inflammatory Effects
Studies have demonstrated that imidazolidinone derivatives can possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases .
Clinical Trials and Research Findings
- Antimicrobial Studies : A study evaluating the antimicrobial activity of various imidazolidinone derivatives found that certain compounds demonstrated MIC values as low as 1.6 µg/ml against specific pathogens. This suggests that modifications to the imidazolidinone structure can enhance antimicrobial efficacy .
- Anti-inflammatory Research : In a preclinical model, a related compound exhibited a significant reduction in edema in rat models of inflammation, indicating potential for treating conditions such as arthritis .
- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of imidazolidinone derivatives on cancer cell lines, revealing promising results that warrant further investigation into their use as anticancer agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
